molecular formula C18H19O8P · 2Na B1662493 Fosbretabulin disodium CAS No. 168555-66-6

Fosbretabulin disodium

Numéro de catalogue B1662493
Numéro CAS: 168555-66-6
Poids moléculaire: 440.3 g/mol
Clé InChI: WDOGQTQEKVLZIJ-WAYWQWQTSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fosbretabulin disodium is the disodium salt of a water-soluble phosphate derivative of a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum). It has potential vascular disrupting and antineoplastic activities . It is also a tubulin destabilizing agent that selectively targets endothelial cells, induces regression of nascent tumour neovessels, reduces tumour blood flow, and causes central tumour necrosis .


Synthesis Analysis

Fosbretabulin disodium is a derivative of Combretastatin A4, a natural stilbenoid phenol. Many fosbretabulin salts were developed, including fosbretabulin disodium and fosbretabulin tromethamine. New derivatives such as Oxi4503 and Ombrabulin have also been discovered .


Molecular Structure Analysis

The molecular formula of Fosbretabulin disodium is C18H19Na2O8P . The molecular weight is 440.290 .


Chemical Reactions Analysis

Fosbretabulin disodium targets tubulin protein, which plays an essential role in cell division and intracellular transportation. It inhibits the polymerization or depolymerization of the microtubules, leading to cell death by apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fosbretabulin disodium include its molecular formula (C18H19Na2O8P) and molecular weight (440.290). It is a water-soluble phosphate derivative of a natural stilbenoid phenol .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Fosbretabulin disodium is a tubulin inhibitor that targets the colchicine binding site, inhibiting the polymerization or depolymerization of microtubules . This leads to cell death by apoptosis . It has been approved by the FDA for use in cancer treatments .

Methods of Application

Fosbretabulin disodium is administered intravenously . To improve its low water solubility, researchers developed CA-4P (fosbretabulin), which was applied for thyroid cancer .

Results or Outcomes

Fosbretabulin has shown significant anti-tumor activity and has been approved by the FDA for use in cancer treatments . It has been particularly effective in the treatment of thyroid cancer .

Enhancement of Radiofrequency Ablation in Lung Cancer

Specific Scientific Field

This application is in the field of Radiology .

Summary of the Application

Fosbretabulin disodium has been used in combination with radiofrequency ablation (RFA) to treat lung cancer . RFA uses radiofrequency thermal effect to induce coagulation necrosis of tumor tissue .

Methods of Application

In this study, either 10 mg/kg or 20 mg/kg Fosbretabulin disodium was intragastrically administered every 2 days for a week. RFA was performed at the end of medication .

Results or Outcomes

The study demonstrated that Fosbretabulin disodium was able to significantly enhance RFA-induced immune function in tumor-bearing mice by upregulating RFA-induced CD8+ killer T cells . It also upregulated the percentage of IFNγ+ and TNFα+ CD8+ tumor infiltrating lymphocytes in tumor-bearing mice compared to the RFA alone or Fosbretabulin disodium alone group .

Cancer Therapy

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Fosbretabulin disodium is a tubulin inhibitor that targets the colchicine binding site, inhibiting the polymerization or depolymerization of microtubules . This leads to cell death by apoptosis . It has been approved by the FDA for use in cancer treatments .

Methods of Application

Fosbretabulin disodium is administered intravenously . To improve its low water solubility, researchers developed CA-4P (fosbretabulin), which was applied for thyroid cancer .

Results or Outcomes

Fosbretabulin has shown significant anti-tumor activity and has been approved by the FDA for use in cancer treatments . It has been particularly effective in the treatment of thyroid cancer .

Enhancement of Radiofrequency Ablation in Lung Cancer

Specific Scientific Field

This application is in the field of Radiology .

Summary of the Application

Fosbretabulin disodium has been used in combination with radiofrequency ablation (RFA) to treat lung cancer . RFA uses radiofrequency thermal effect to induce coagulation necrosis of tumor tissue .

Methods of Application

In this study, either 10 mg/kg or 20 mg/kg Fosbretabulin disodium was intragastrically administered every 2 days for a week. RFA was performed at the end of medication .

Results or Outcomes

The study demonstrated that Fosbretabulin disodium was able to significantly enhance RFA-induced immune function in tumor-bearing mice by upregulating RFA-induced CD8+ killer T cells . It also upregulated the percentage of IFNγ+ and TNFα+ CD8+ tumor infiltrating lymphocytes in tumor-bearing mice compared to the RFA alone or Fosbretabulin disodium alone group .

Cancer Therapy

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Fosbretabulin disodium is a tubulin inhibitor that targets the colchicine binding site, inhibiting the polymerization or depolymerization of microtubules . This leads to cell death by apoptosis . It has been approved by the FDA for use in cancer treatments .

Methods of Application

Fosbretabulin disodium is administered intravenously . To improve its low water solubility, researchers developed CA-4P (fosbretabulin), which was applied for thyroid cancer .

Results or Outcomes

Fosbretabulin has shown significant anti-tumor activity and has been approved by the FDA for use in cancer treatments . It has been particularly effective in the treatment of thyroid cancer .

Enhancement of Radiofrequency Ablation in Lung Cancer

Specific Scientific Field

This application is in the field of Radiology .

Summary of the Application

Fosbretabulin disodium has been used in combination with radiofrequency ablation (RFA) to treat lung cancer . RFA uses radiofrequency thermal effect to induce coagulation necrosis of tumor tissue .

Methods of Application

In this study, either 10 mg/kg or 20 mg/kg Fosbretabulin disodium was intragastrically administered every 2 days for a week. RFA was performed at the end of medication .

Results or Outcomes

The study demonstrated that Fosbretabulin disodium was able to significantly enhance RFA-induced immune function in tumor-bearing mice by upregulating RFA-induced CD8+ killer T cells . It also upregulated the percentage of IFNγ+ and TNFα+ CD8+ tumor infiltrating lymphocytes in tumor-bearing mice compared to the RFA alone or Fosbretabulin disodium alone group .

Safety And Hazards

Fosbretabulin disodium is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Fosbretabulin disodium has been investigated for the treatment of various types of cancer. It has been trialed as monotherapy, as well as in combination with well-known anticancer agents such as cisplatin, paclitaxel . It has also been combined with radiofrequency ablation in lung cancer treatment .

Propriétés

IUPAC Name

disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNQMUVMEIGUJW-XNOMRPDFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Na2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosbretabulin disodium

CAS RN

168555-66-6
Record name Fosbretabulin disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168555666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSBRETABULIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/702RHR475O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosbretabulin disodium
Reactant of Route 2
Reactant of Route 2
Fosbretabulin disodium
Reactant of Route 3
Reactant of Route 3
Fosbretabulin disodium
Reactant of Route 4
Reactant of Route 4
Fosbretabulin disodium
Reactant of Route 5
Reactant of Route 5
Fosbretabulin disodium
Reactant of Route 6
Fosbretabulin disodium

Citations

For This Compound
40
Citations
J Kou, J Liu, X Gu, N Liu - Radiation Research, 2022 - meridian.allenpress.com
… Either 10 mg/kg or 20 mg/kg Fosbretabulin disodium (FBTD) was intragastrically administered every 2 days for a week. RFA was performed at the end of medication. The proportion of T …
Number of citations: 7 meridian.allenpress.com
Y Lu, J Chen, M Xiao, W Li, DD Miller - Pharmaceutical research, 2012 - Springer
… CA-4P (Zybrestat, fosbretabulin, and its salt fosbretabulin disodium, 3P) is the prodrug of CA-4 developed by OxiGene. Currently it is being evaluated in clinical trials as a treatment for …
Number of citations: 763 link.springer.com
SN Baytas - Current Medicinal Chemistry, 2022 - ingentaconnect.com
Cancer is one of the leading causes of fatality and mortality worldwide. Investigations on developing therapeutic strategies for cancer are supported throughout the world. The massive …
Number of citations: 12 www.ingentaconnect.com
V Spanò, M Barreca, R Rocca, R Bortolozzi… - European Journal of …, 2021 - Elsevier
… US Food and Drug Administration (FDA) approved combretastatin A-4 phosphate (CA-4P) (Chart 1), a water-soluble phosphate prodrug of CA-4, also known as fosbretabulin disodium, …
Number of citations: 27 www.sciencedirect.com
SK Rastogi, Z Zhao, SL Barrett, SD Shelton… - European journal of …, 2018 - Elsevier
Colchicine analogues in which an azo group is incorporated into a molecule containing the key pharmacophore of colchicine, have found particular utility as switchable tubulin binding …
Number of citations: 55 www.sciencedirect.com
TS Ibrahim, MM Hawwas, AM Malebari, ES Taher… - Pharmaceuticals, 2020 - mdpi.com
… The water-soluble phosphate and amino acid prodrugs namely, (fosbretabulin disodium and ombrabulin, Figure 1) are now under clinical trials to overcome the limitations of CA-4’s …
Number of citations: 14 www.mdpi.com
TF Greene, S Wang, LM Greene… - Journal of medicinal …, 2016 - ACS Publications
… (1) A water-soluble, phosphate prodrug, combretastatin A-4 phosphate [CA-4P, 3, Figure 1 (also known as fosbretabulin disodium)], has been designated orphan drug status for the …
Number of citations: 62 pubs.acs.org
L Jugé, BT Doan, J Seguin, M Albuquerque, B Larrat… - Radiology, 2012 - pubs.rsna.org
… Moreover, fosbretabulin disodium destroys the adhesion between cells of the wall of the blood vessel, leading to an increase in vascular permeability. Both phenomena lead to rapid …
Number of citations: 71 pubs.rsna.org
TR Jackson, A Vuorinen, L Josa-Culleré, KS Madden… - Iscience, 2022 - cell.com
Despite much progress in developing better drugs, many patients with acute myeloid leukemia (AML) still die within a year of diagnosis. This is partly because it is difficult to identify …
Number of citations: 2 www.cell.com
EL Berg, A O'Mahony, S Velichko, A Folias - researchgate.net
Rationale. We have elucidated toxicity mechanisms of known adverse effects (AEs) associated with clinical drugs using a chemical approach in our BioMAP human primary cell-based …
Number of citations: 0 www.researchgate.net

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.